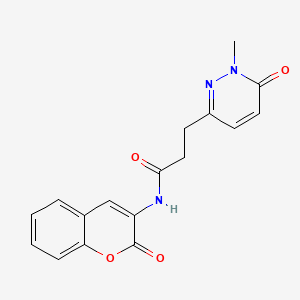

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide

説明

This compound is a propanamide derivative featuring two key moieties:

- 1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl: A pyridazinone ring system with a methyl substituent at position 1 and a ketone group at position 6. Pyridazinones are associated with diverse bioactivities, including cardiovascular and anti-inflammatory effects.

- 2-Oxo-2H-chromen-3-yl: A coumarin core, known for its fluorescence properties and roles in anticoagulant, antimicrobial, and anticancer applications.

特性

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-(2-oxochromen-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-20-16(22)9-7-12(19-20)6-8-15(21)18-13-10-11-4-2-3-5-14(11)24-17(13)23/h2-5,7,9-10H,6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUXFKKCISBZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazine ring is formed through cyclization reactions.

Chromone Synthesis: The chromone moiety can be synthesized from salicylaldehyde derivatives through cyclization and oxidation reactions.

Coupling Reaction: The final step involves coupling the pyridazine and chromone moieties through an amide bond formation, typically using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridazine or chromone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: Preliminary studies might explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyridazine and chromone moieties might enable the compound to bind to specific proteins, altering their function and leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogues

Key Structural Differences

The compound is compared below with two analogues from commercial sources (BK43465 and BK70383), focusing on substituent variations and molecular properties.

Table 1: Structural and Commercial Comparison

*Estimated based on structural components.

Analysis of Substituent Effects

Target Compound vs. BK43465: The coumarin group in the target compound replaces the pyrimidine ring in BK43465. Coumarin’s larger aromatic system increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to BK43466.

Target Compound vs. The sulfur atom in BK70383 introduces polarity, which might improve solubility relative to the coumarin-containing target compound.

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The coumarin moiety likely increases logP values compared to pyrimidine or thiazole analogues, affecting bioavailability.

- Solubility : Polar substituents (e.g., hydroxyl in BK43465) enhance water solubility, whereas coumarin’s hydrophobicity may necessitate formulation optimization for the target compound.

Crystallographic and Computational Insights

Crystal structures of related compounds are refined using SHELXL and visualized via WinGX/ORTEP . These tools could elucidate conformational differences between the target compound and its analogues, aiding in SAR studies.

Q & A

Basic: What are the critical considerations for designing a multi-step synthesis route for this compound?

Methodological Answer:

Designing a synthesis route requires:

- Stepwise Functional Group Protection : The pyridazinone and coumarin moieties may require protection during reactions to prevent undesired side reactions .

- Reaction Condition Optimization : Control temperature (e.g., 0–5°C for condensation steps) and solvent polarity (e.g., ethanol or DMF) to enhance yield and selectivity .

- Purification Techniques : Use recrystallization or HPLC to isolate intermediates and the final product .

- Characterization : Validate each step with H/C NMR and mass spectrometry (MS) to confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (for proton environments) and C NMR (for carbon backbone analysis) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% area under the curve recommended for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- X-ray Crystallography : For definitive structural confirmation (e.g., R-factor ≤0.05 as in ) .

Advanced: How can SHELXL be utilized to refine the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Ensure resolution <1.0 Å for high-quality refinement .

- Refinement with SHELXL :

- Visualization : Use WinGX/ORTEP to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking in coumarin rings) .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:

-

Factor Selection : Prioritize variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%) .

-

Response Variables : Measure yield (%) and purity (HPLC area %).

-

Statistical Modeling : Use a central composite design to identify interactions. Example:

Factor Low Level High Level Temperature (°C) 60 100 Catalyst (mol%) 0.1 1.0 -

Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .

Advanced: How to resolve contradictions between structural data and observed bioactivity?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC to rule out impurities affecting bioactivity .

- Conformational Analysis : Use density functional theory (DFT) to compare crystallographic conformation with bioactive conformers .

- Analog Comparison : Test structurally similar compounds (e.g., pyridazinone derivatives from ) to identify critical pharmacophores .

Advanced: What mechanistic studies are recommended to elucidate reaction pathways during synthesis?

Methodological Answer:

- In-Situ Spectroscopy : Monitor reactions via FTIR or H NMR to detect intermediates (e.g., enol intermediates in pyridazinone formation) .

- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the coumarin ring .

- Computational Studies : Apply DFT to map energy profiles for key steps (e.g., cyclization or amide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。